molecular formula C7H2F2IN B1458693 3,4-Difluoro-5-iodobenzonitrile CAS No. 1439903-28-2

3,4-Difluoro-5-iodobenzonitrile

Cat. No.: B1458693
CAS No.: 1439903-28-2
M. Wt: 265 g/mol
InChI Key: GRLCJXOLMCLBDA-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-iodobenzonitrile is a useful research compound. Its molecular formula is C7H2F2IN and its molecular weight is 265 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3,4-difluoro-5-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2IN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLCJXOLMCLBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Difluoro-5-iodobenzonitrile (DFIBN) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring both fluorine and iodine substituents, may influence its interaction with biological targets, making it a candidate for various therapeutic applications.

  • Molecular Formula : C7H3F2I
  • Molecular Weight : 253.01 g/mol
  • CAS Number : 137553-42-5

Biological Activity

DFIBN exhibits a range of biological activities that can be categorized into several key areas:

1. Anticancer Activity

Research indicates that DFIBN and its derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to DFIBN have been tested against human colon cancer cells (HCT116 and HT29) and demonstrated IC50 values below 4 µM, indicating potent anticancer properties. Notably, some derivatives showed superior potency compared to established chemotherapeutics like 5-fluorouracil (5-FU) .

CompoundCell LineIC50 (µM)
DFIBNHCT116< 4
DFIBNHT29< 4
5-FUHCT116> 10

The mechanism by which DFIBN exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that DFIBN can activate caspase pathways and lead to mitochondrial membrane depolarization, which are hallmarks of apoptotic cell death .

3. Inhibition of Kinase Activity

DFIBN has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, compounds derived from DFIBN have been identified as potent inhibitors of BCR-ABL kinase, particularly against imatinib-resistant mutations . This suggests that DFIBN could play a role in treating resistant forms of chronic myeloid leukemia (CML).

Case Studies

Several studies have focused on the biological activity of DFIBN and its derivatives:

  • Study on Anticancer Efficacy : In a study evaluating various derivatives of DFIBN against leukemia cell lines, compounds exhibited GI50 values under 10 nM, showcasing their potential as effective anticancer agents .
  • Kinase Inhibition Study : A recent investigation highlighted the ability of DFIBN derivatives to inhibit BCR-ABL kinase with IC50 values significantly lower than those of standard inhibitors like imatinib, suggesting a promising avenue for further drug development .

Pharmacokinetics and Toxicology

Preliminary assessments indicate that DFIBN has favorable pharmacokinetic properties, including high gastrointestinal absorption and permeability across biological membranes. However, further studies are needed to fully elucidate its metabolic profile and potential toxicological effects.

Table: Pharmacokinetic Properties

PropertyValue
GI AbsorptionHigh
Blood-Brain Barrier (BBB)Yes
CYP InhibitionCYP1A2 (Yes)
Skin PermeationLog Kp = -6.11 cm/s

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Difluoro-5-iodobenzonitrile
Reactant of Route 2
3,4-Difluoro-5-iodobenzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.